2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses.
Mode of Action
It’s suggested that similar compounds inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are critical in cellular stress responses and inflammation.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit the production of inflammatory mediators and reduce the expression of stress and apoptosis markers in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the reaction of 2-methylbenzyl chloride with piperazine to form 4-[(2-methylphenyl)methyl]piperazine. This intermediate is then reacted with pyrimidine-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another piperazine derivative with similar biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine core but different substituents.
Uniqueness
2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other piperazine derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14-5-2-3-6-15(14)13-19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIXVFGVQFPLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.